molecular formula C16H18N2O6 B2452594 2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294197-63-0

2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2452594
CAS RN: 294197-63-0
M. Wt: 334.328
InChI Key: JOAFDNANVAOGGG-UHFFFAOYSA-N
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Description

The compound “2-Methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a unique chemical with the linear formula C16H18N2O6 . It has a molecular weight of 334.332 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. For example, compounds derived from visnaginone and khellinone have shown significant COX-2 inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Advancements in Biginelli Reaction

The compound has been synthesized through a modified Biginelli reaction, showcasing new opportunities for creating functionalized pyrimidines, highlighting its role in expanding synthetic methodologies (Gein et al., 2020).

Ring Expansion Studies

Studies have also explored its transformation into other derivatives, demonstrating its versatility in organic synthesis. For instance, ring expansion techniques have converted it into methoxy- and cyano- derivatives, showcasing its potential in creating diverse molecular structures (Bullock et al., 1972).

Antimicrobial and Enzyme Assay Analysis

It serves as a precursor for synthesizing derivatives with significant antimicrobial activity. Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has shown notable antibacterial and antifungal effects, with some compounds exhibiting strong inhibition against specific bacterial strains (Tiwari et al., 2018).

Pharmacological Applications

Derivatives of this compound have been synthesized and evaluated for their potential antidiabetic, antihypertensive, and anti-inflammatory activities, showcasing its broad applicability in developing new therapeutic agents (Lalpara et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, specific safety and hazard information is not provided. Users should handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Given its structural similarity to certain indole-based compounds , it may interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that related indole-based compounds have been shown to affect various cancer cell lines . They have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As mentioned earlier, related indole-based compounds have shown anticancer activity , but it’s unclear if this compound would have similar effects.

properties

IUPAC Name

2-methoxyethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-9-13(15(19)22-6-5-21-2)14(18-16(20)17-9)10-3-4-11-12(7-10)24-8-23-11/h3-4,7,14H,5-6,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAFDNANVAOGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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